(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid
Description
(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid is a cephalosporin derivative characterized by:
- Core structure: A β-lactam ring fused to a dihydrothiazine ring, typical of cephalosporins.
- Key substituents: 3-Hydroxymethyl group: Enhances stability and solubility compared to acetylated or halogenated analogs. 7-(2-Aminothiazol-4-yl)acetamido side chain: Imparts activity against Gram-negative bacteria by improving affinity for penicillin-binding proteins (PBPs) and resistance to β-lactamases .
Properties
Molecular Formula |
C13H14N4O5S2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H14N4O5S2/c14-13-15-6(4-24-13)1-7(19)16-8-10(20)17-9(12(21)22)5(2-18)3-23-11(8)17/h4,8,11,18H,1-3H2,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1 |
InChI Key |
NPIMKXAEXCDSTK-LDYMZIIASA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CSC(=N3)N)C(=O)O)CO |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CSC(=N3)N)C(=O)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid typically involves multiple steps, starting from basic organic compounds. The process often includes the formation of the beta-lactam ring, followed by the introduction of the thiazole and acetamido groups. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions usually require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered antibacterial properties.
Substitution: The acetamido group can be substituted with other functional groups to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify potential new antibiotics.
Scientific Research Applications
(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-lactam chemistry and the mechanisms of antibiotic resistance.
Biology: Employed in research on bacterial cell wall synthesis and the development of new antibacterial agents.
Medicine: Investigated for its potential to treat various bacterial infections, including those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new formulations and delivery methods for antibiotics.
Mechanism of Action
The mechanism of action of (6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis. The molecular targets include various PBPs, and the pathways involved are crucial for maintaining cell wall integrity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Antibacterial Activity and Spectrum
- Target Compound: Active against Gram-negative bacteria (e.g., E. coli, Klebsiella), but less effective against β-lactamase-producing strains compared to SCE-1365 . The 2-aminothiazol group enhances PBP binding but lacks the methoxyimino moiety critical for extended-spectrum activity .
- SCE-1365: Exhibits broad-spectrum activity, including against Pseudomonas aeruginosa and β-lactamase producers, due to methoxyimino group steric hindrance .
- Acetoxymethyl Analog :
- Prodrug with improved bioavailability; hydrolyzes to release active 3-hydroxymethyl metabolite in vivo.
Pharmacokinetic Properties
Key Research Findings
- Side Chain Optimization: The 2-aminothiazol-4-yl group is critical for Gram-negative activity, but addition of methoxyimino (as in SCE-1365) or tetrazole groups significantly expands the spectrum .
- 3-Position Modifications :
- Intermediate Utility : The target compound and its lactone derivative are pivotal in synthesizing advanced cephalosporins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
